![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

概要

説明

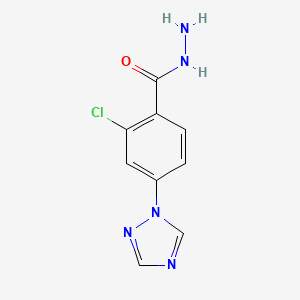

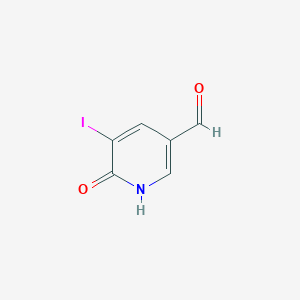

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H9IN2O2S . It has an average mass of 384.192 Da and a monoisotopic mass of 383.942932 Da .

Molecular Structure Analysis

The molecular structure of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core, which is substituted at the 3-position with an iodine atom and at the 1-position with a benzenesulfonyl group . The SMILES string representation of this molecule is Ic1cn(c2ncccc12)S(=O)(=O)c3ccccc3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.19 g/mol . It is a solid at room temperature .科学的研究の応用

Cycloaddition Reactions

- The reaction of derivatives of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine with azides or isocyanides produces new classes of compounds, specifically triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions are noted for their good yields and regioselectivity (Gao & Lam, 2008).

Synthesis of Substituted Pyridones

- A method involving 1-Benzenesulfonyl-diazoacetyl-pyrrolidin-2-one has been developed for synthesizing highly substituted 2(1H)-Pyridones. This method has been applied successfully in the synthesis of complex organic compounds, showcasing its versatility (Padwa, Sheehan, & Straub, 1999).

Functionalization for Agrochemicals and Materials

- 1H-pyrrolo[2,3-b]pyridine (7-azaindole) has been functionalized to produce compounds aiming towards agrochemical and functional material applications. This includes the synthesis of multidentate agents and polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Novel Pyrrolo[2,3-D]Pyrimidine Derivatives

- A study describes the synthesis of novel N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. These compounds are characterized by their unique chemical structures and potential applications in various fields (Khashi, Davoodnia, & Chamani, 2014).

Syntheses and Properties

- Research has explored various routes for preparing 1H-pyrrolo[2,3-b]pyridines, including alkyl and aryl substituted derivatives. These compounds demonstrate diverse reactivity, such as undergoing nitration, bromination, iodination, and reacting with Mannich bases (Herbert & Wibberley, 1969).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .

特性

IUPAC Name |

1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640117 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

887115-53-9 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)